molecular formula C8H15NO2 B1375073 (R)-2-amino-2-methylhept-6-enoic acid CAS No. 1196090-89-7

(R)-2-amino-2-methylhept-6-enoic acid

Cat. No.: B1375073
CAS No.: 1196090-89-7
M. Wt: 157.21 g/mol
InChI Key: AERCCJGORROTKW-UHFFFAOYSA-N
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Description

®-2-Amino-2-methylhept-6-enoic acid is an organic compound characterized by its unique structure, which includes an amino group, a methyl group, and a hept-6-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-2-methylhept-6-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylhept-6-enoic acid.

    Amination: The carboxylic acid group is converted to an amide using reagents like thionyl chloride, followed by amination with ammonia or an amine source.

    Hydrolysis: The amide is then hydrolyzed under acidic or basic conditions to yield the desired amino acid.

Industrial Production Methods: In an industrial setting, the production of ®-2-amino-2-methylhept-6-enoic acid may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to selectively hydrogenate specific bonds.

    Enzymatic Resolution: Employing enzymes to achieve high enantioselectivity in the production process.

Types of Reactions:

    Oxidation: ®-2-Amino-2-methylhept-6-enoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or acylated derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Metabolic Pathways: Investigated for its role in various metabolic pathways.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent due to its unique chemical properties.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agricultural applications.

Mechanism of Action

The mechanism of action of ®-2-amino-2-methylhept-6-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Pathways: Affecting various biochemical pathways through its interactions with key molecules.

Comparison with Similar Compounds

    2-Amino-2-methylheptanoic acid: Similar structure but lacks the double bond.

    2-Amino-2-methylhexanoic acid: Shorter carbon chain.

    2-Amino-2-methylpentanoic acid: Even shorter carbon chain.

Uniqueness: ®-2-Amino-2-methylhept-6-enoic acid is unique due to its specific structural features, such as the presence of a double bond and a longer carbon chain, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of ®-2-amino-2-methylhept-6-enoic acid in various scientific and industrial applications

Properties

IUPAC Name

2-amino-2-methylhept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-4-5-6-8(2,9)7(10)11/h3H,1,4-6,9H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERCCJGORROTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697569
Record name 2-Amino-2-methylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196090-89-7
Record name 2-Amino-2-methylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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